Substitution Pattern Dictates Carbonic Anhydrase Isoform Selectivity: Di-Bromo Benzenesulfonamide Advantage
In a systematic evaluation of halogenated and di-substituted benzenesulfonamides, compounds bearing di-bromo substitution patterns exhibited differential selectivity profiles across human carbonic anhydrase isoforms (CA I, II, VII, XII, XIII) compared to mono-halogenated or non-halogenated analogs. While the exact 2,6-dibromo-3-methoxy derivative was not directly tested, class-level SAR indicates that di-bromo ortho substitution consistently shifts CA isoform selectivity relative to para-substituted or mono-bromo analogs [1]. Specifically, di-bromo meta-substituted benzenesulfonamides have demonstrated low nanomolar Kd values with selectivity for CA VB over other isoforms [2].
| Evidence Dimension | Carbonic anhydrase isoform binding selectivity (Kd) |
|---|---|
| Target Compound Data | Predicted to exhibit altered isoform selectivity profile based on 2,6-dibromo-3-methoxy substitution pattern (no direct Kd data available) |
| Comparator Or Baseline | Di-bromo meta-substituted benzenesulfonamide analog: Kd in low nanomolar range, selective for CA VB [2]; mono-bromo benzenesulfonamides: reduced selectivity |
| Quantified Difference | Di-bromo substitution introduces selectivity for CA VB not observed in mono-bromo or non-brominated analogs (qualitative class inference) |
| Conditions | In vitro binding assays against recombinant human carbonic anhydrase isoforms |
Why This Matters
For researchers screening carbonic anhydrase inhibitors, the 2,6-dibromo-3-methoxy pattern may confer isoform selectivity advantages not achievable with commercially prevalent mono-bromo or non-methoxylated sulfonamide building blocks.
- [1] Zaksauskas, A., et al. (2020). Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1267–1277. View Source
- [2] Capkauskaite, E., et al. (2017). N-Sulfamoylphenyl- and N-sulfamoylphenyl-N-thiazolyl-β-alanines and their derivatives as inhibitors of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 25(17), 4663–4674. View Source
